

# An In-depth Technical Guide to Dimethyl 3-oxoglutarate and its Synonyms

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## Compound of Interest

Compound Name: *Dimethyl 3-oxoglutarate*

Cat. No.: *B121046*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dimethyl 3-oxoglutarate**, a versatile chemical intermediate with significant applications in organic synthesis and potential therapeutic relevance. This document details its chemical identity, physicochemical properties, synthesis protocols, and biological activities, with a focus on its role in cancer research.

## Chemical Identity and Synonyms

**Dimethyl 3-oxoglutarate** is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing and literature searches.

Table 1: Synonyms and Identifiers for **Dimethyl 3-oxoglutarate**

Category	Identifier
IUPAC Name	Dimethyl 3-oxopentanedioate <a href="#">[1]</a>
Systematic Names	Pentanedioic acid, 3-oxo-, 1,5-dimethyl ester; Pentanedioic acid, 3-oxo-, dimethyl ester
Common Names	Dimethyl 1,3-acetonedicarboxylate; Dimethyl acetonedicarboxylate; Dimethyl $\beta$ -ketoglutarate; Dimethyl $\beta$ -oxoglutarate; 3-Oxoglutaric acid dimethyl ester <a href="#">[1]</a>
CAS Number	1830-54-2 <a href="#">[1]</a>
EC Number	217-385-8 <a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>5</sub> <a href="#">[1]</a>
Molecular Weight	174.15 g/mol <a href="#">[1]</a>
InChI	InChI=1S/C7H10O5/c1-11-6(9)3-5(8)4-7(10)12-2/h3-4H2,1-2H3
InChIKey	RNJOKCPFLQMDEC-UHFFFAOYSA-N
SMILES	COC(=O)CC(=O)CC(=O)OC
Other Names	Acetone dicarboxylic acid, dimethyl ester; Glutaric acid, 3-oxo-, dimethyl ester <a href="#">[1]</a>

## Physicochemical Properties

A summary of the key physicochemical properties of **Dimethyl 3-oxoglutarate** is presented in the table below.

Table 2: Physicochemical Properties of **Dimethyl 3-oxoglutarate**

Property	Value	Reference
Appearance	Colorless to light yellow liquid	<a href="#">[1]</a>
Boiling Point	237-241 °C at 760 mmHg	
Density	1.206 g/mL at 20 °C	
Refractive Index	n <sub>20/D</sub> 1.444	
Solubility	Soluble in water (approx. 120 g/L at 20 °C)	

## Synthesis of Dimethyl 3-oxoglutarate

**Dimethyl 3-oxoglutarate** is a valuable building block in organic synthesis.[\[2\]](#) Several methods for its preparation have been reported, with the large-scale synthesis from citric acid being a common and cost-effective approach.

## Experimental Protocol: Large-Scale Synthesis from Citric Acid

This protocol is adapted from a procedure for the large-scale preparation of Dimethyl 1,3-acetonedicarboxylate (a synonym for **Dimethyl 3-oxoglutarate**).[\[3\]](#)

### Materials:

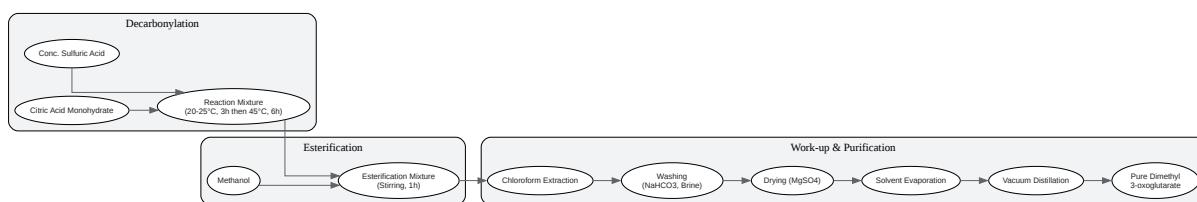
- Citric acid monohydrate
- Concentrated sulfuric acid (98%)
- Methanol
- Chloroform
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate
- 5 L three-necked round-bottomed flask
- Mechanical stirrer
- Gas outlet
- Heating mantle/water bath
- Separatory funnel
- Rotary evaporator

**Procedure:**

- Decarbonylation of Citric Acid:
  - To a 5 L three-necked round-bottomed flask equipped with a mechanical stirrer and a gas outlet, add 2,152 g (21.9 moles) of concentrated sulfuric acid.
  - Slowly add 420 g (2.18 moles) of citric acid monohydrate in small portions to control foaming.
  - Stir the reaction mixture for 3 hours, maintaining the temperature between 20-25 °C.
  - Increase the temperature to 45 °C using a hot water bath and continue stirring for an additional 6 hours to complete the decarbonylation.
- Esterification:
  - Cool the reaction mixture to 35-40 °C.
  - Slowly add 1,645 g (51.4 moles) of methanol over a period of 2 hours, ensuring the temperature does not rise excessively.
  - Continue stirring for another hour after the addition is complete.
- Work-up and Purification:

- Divide the reaction mixture into three equal portions.
- Extract each portion twice with 500 mL of chloroform (total of 1 L of chloroform per portion).
- Carefully add ice-cold water to the acidic aqueous layer to recover any dissolved chloroform.
- Combine all the organic layers.
- Wash the combined organic layer carefully with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to yield a light yellow oil.
- Purify the crude product by vacuum distillation at 115-116 °C / 11 mmHg to obtain pure **Dimethyl 3-oxoglutarate** as a colorless liquid. The reported yield for this large-scale synthesis is approximately 52%.<sup>[3]</sup>



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**Figure 1:** Workflow for the large-scale synthesis of **Dimethyl 3-oxoglutarate**.

## Biological Activity and Therapeutic Potential

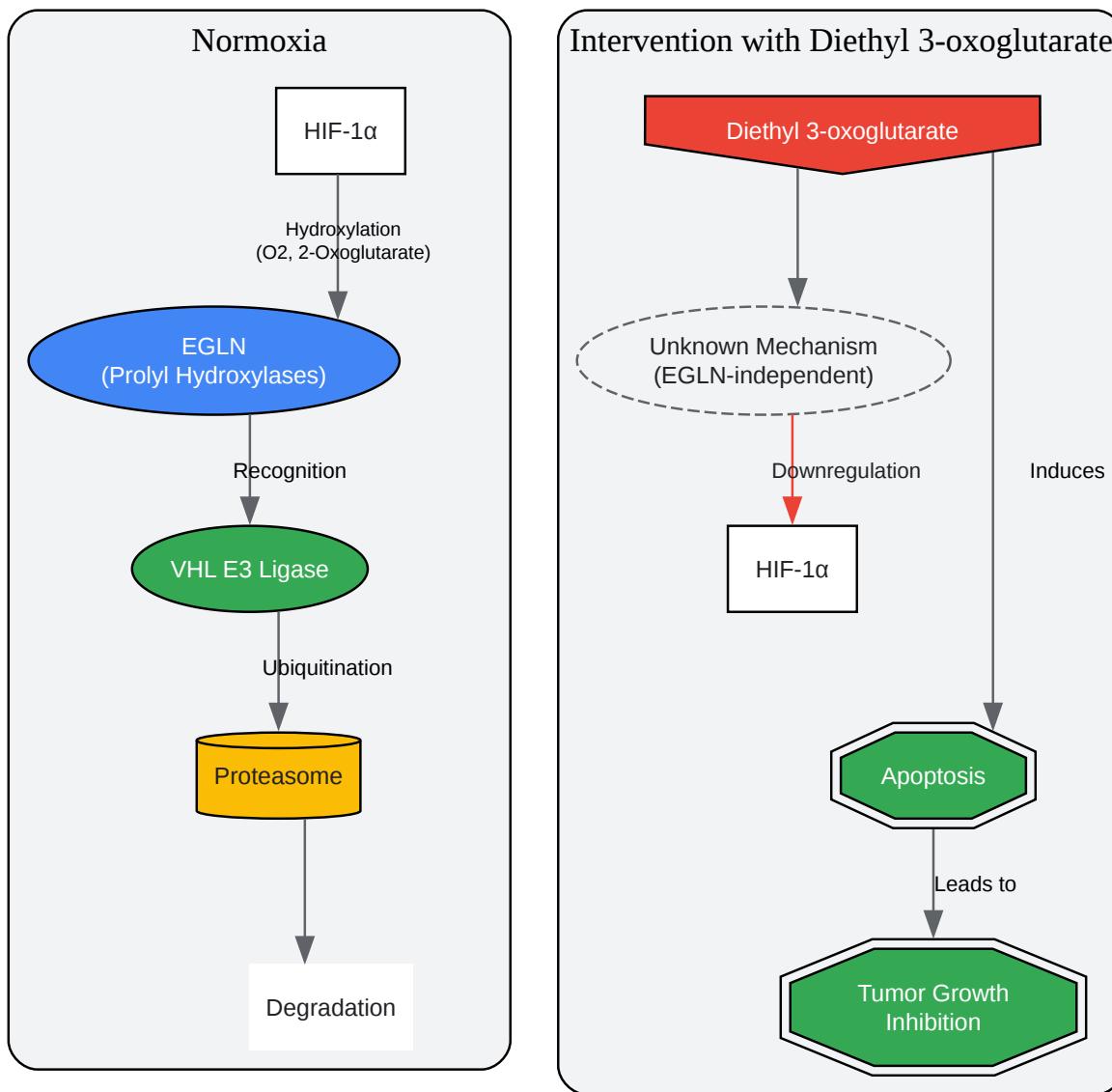
Recent research has highlighted the potential of 3-oxoglutarate analogs as anticancer agents. A cell-permeable form, diethyl-3-oxoglutarate (DE-3-oxo), has been shown to decrease the abundance of hypoxia-inducible factor-1 $\alpha$  (HIF-1 $\alpha$ ) protein in cancer cells under normoxic conditions.[4][5] This effect is noteworthy as it appears to be independent of the enzymatic activity of EGLN prolyl hydroxylases, the primary regulators of HIF-1 $\alpha$  stability.[4][5]

## Regulation of HIF-1 $\alpha$ and Induction of Apoptosis

HIF-1 $\alpha$  is a key transcription factor that plays a crucial role in the cellular response to hypoxia and is often overexpressed in tumors, contributing to their survival and proliferation.[4] The ability of diethyl-3-oxoglutarate to downregulate HIF-1 $\alpha$  suggests a novel mechanism for cancer therapy.

Furthermore, treatment with diethyl-3-oxoglutarate has been demonstrated to induce apoptosis in cancer cells and inhibit tumor growth, particularly when used in combination with existing chemotherapeutic drugs like vincristine.[4][5]

The precise mechanism by which 3-oxoglutarate regulates HIF-1 $\alpha$  independently of EGLN activity is still under investigation. However, it represents a promising avenue for the development of new anticancer drugs.

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**Figure 2:** Proposed mechanism of HIF-1 $\alpha$  regulation and the effect of Diethyl 3-oxogluutarate.

## Experimental Protocol: Western Blot Analysis of HIF-1 $\alpha$

To assess the effect of diethyl-3-oxogluutarate on HIF-1 $\alpha$  protein levels, a Western blot analysis can be performed. The following is a general protocol.

Materials:

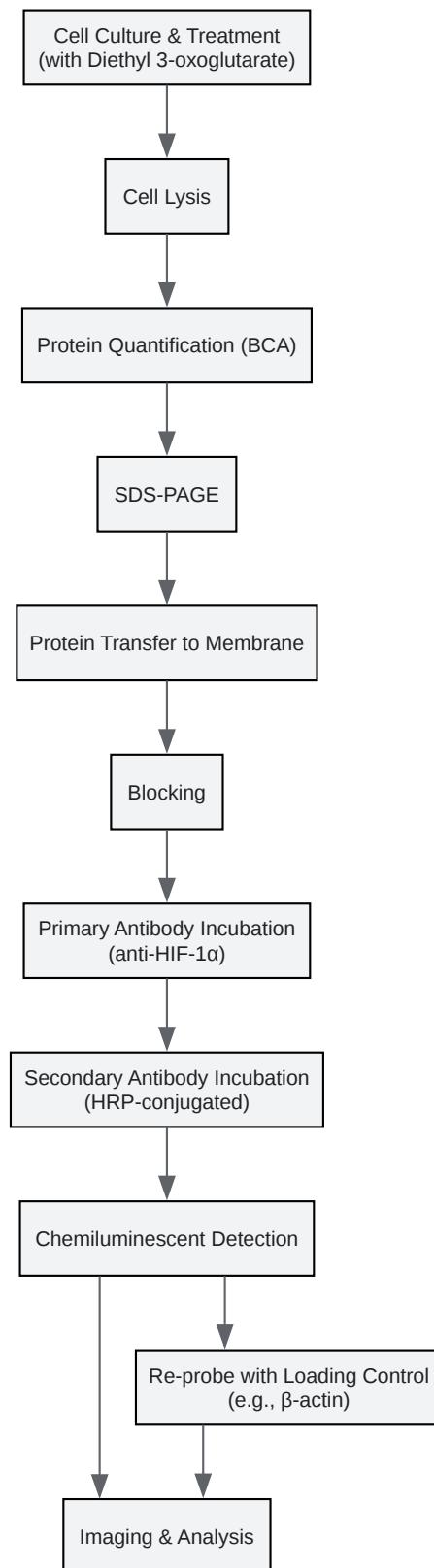
- Cancer cell line of interest (e.g., NLF, HCT116)
- Cell culture medium and supplements
- Diethyl 3-oxoglutarate (DE-3-oxo)
- Vehicle control (e.g., DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against HIF-1 $\alpha$
- Primary antibody against a loading control (e.g.,  $\beta$ -actin or  $\alpha$ -tubulin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

**Procedure:**

- Cell Culture and Treatment:
  - Plate cells at an appropriate density and allow them to adhere overnight.
  - Treat the cells with varying concentrations of diethyl-3-oxoglutarate or vehicle control for the desired time period (e.g., 6, 12, 24 hours).

- Cell Lysis and Protein Quantification:
  - Wash the cells with ice-cold PBS.
  - Lyse the cells in lysis buffer on ice.
  - Centrifuge the lysates to pellet cell debris and collect the supernatant.
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  - Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-HIF-1 $\alpha$  antibody overnight at 4 °C.
  - Wash the membrane with TBST.
  - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane with TBST.
  - Incubate the membrane with the chemiluminescent substrate.
  - Image the blot using a suitable imaging system.
- Analysis:
  - Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

- Quantify the band intensities to determine the relative change in HIF-1 $\alpha$  protein levels upon treatment with diethyl-3-oxoglutarate.



[Click to download full resolution via product page](#)**Figure 3:** Experimental workflow for Western blot analysis of HIF-1 $\alpha$ .

## Conclusion

**Dimethyl 3-oxoglutarate** is a readily accessible and versatile chemical compound with significant utility in organic synthesis. The recent discovery of the biological activity of its diethyl analog in downregulating HIF-1 $\alpha$  in cancer cells opens up new avenues for therapeutic research and drug development. This guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this intriguing molecule. Further investigation into its precise mechanism of action and its efficacy in various cancer models is warranted to fully realize its therapeutic potential.

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## References

- 1. resources.novusbio.com [resources.novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulatory mechanisms of hypoxia-inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2-oxoglutarate analog 3-oxoglutarate decreases normoxic hypoxia-inducible factor-1 $\alpha$  in cancer cells, induces cell death, and reduces tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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